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Compound of Interest

Compound Name: Furo[2,3-d]pyrimidin-4-amine

Cat. No.: B060386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Furo[2,3-d]pyrimidin-4-amine, a heterocyclic aromatic compound, serves as a crucial scaffold

in medicinal chemistry. Its structural similarity to endogenous purines makes it a privileged core

for the design of various therapeutic agents, particularly kinase inhibitors. This technical guide

provides an in-depth analysis of the physicochemical properties of Furo[2,3-d]pyrimidin-4-
amine, details relevant experimental protocols for their determination, and explores the key

signaling pathways modulated by its derivatives.

Physicochemical Properties
The physicochemical characteristics of a compound are fundamental to its behavior in

biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME)

profile. While experimentally determined data for Furo[2,3-d]pyrimidin-4-amine is limited in

publicly available literature, a combination of computed data and information from closely

related analogs provides valuable insights.

Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of Furo[2,3-d]pyrimidin-4-
amine. It is important to note that much of the available data is computationally predicted. For

comparative purposes, the experimental melting point of the closely related compound 7-

deazaadenine is also included.
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Table 1: General Physicochemical Properties of Furo[2,3-d]pyrimidin-4-amine

Property Value Source

Molecular Formula C₆H₅N₃O PubChem[1]

Molecular Weight 135.12 g/mol PubChem[1]

Physical State Solid Fluorochem[2]

Purity 97% Fluorochem[2]

Table 2: Predicted Physicochemical Properties of Furo[2,3-d]pyrimidin-4-amine

Property Predicted Value Source

Melting Point 228-230 °C (for a derivative) PMC[3]

XLogP3 0.6 PubChem[1]

Topological Polar Surface Area 64.9 Å² PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
3 PubChem[1]

Rotatable Bond Count 0 PubChem[1]

Table 3: Experimental Melting Point of a Structurally Related Analog

Compound Experimental Melting Point Source

7-Deazaadenine 229-231 °C (for a derivative) PMC[3]

Experimental Protocols
Standard methodologies are employed to determine the physicochemical properties of

pharmaceutical compounds. The following sections detail the general experimental protocols

applicable to a solid, water-insoluble compound like Furo[2,3-d]pyrimidin-4-amine.
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Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high

degree of purity.

Methodology: Capillary Melting Point Method

Sample Preparation: A small amount of the finely powdered Furo[2,3-d]pyrimidin-4-amine
is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

Apparatus: A calibrated melting point apparatus is used.

Procedure: The capillary tube is placed in the heating block of the apparatus. The

temperature is raised at a steady rate (e.g., 10°C/minute) until it is approximately 15-20°C

below the expected melting point. The heating rate is then reduced to 1-2°C/minute.

Data Recording: The temperature at which the first drop of liquid appears and the

temperature at which the entire solid has melted are recorded as the melting range.

Aqueous Solubility Determination
Aqueous solubility is a key determinant of a drug's bioavailability.

Methodology: Shake-Flask Method

Preparation: An excess amount of Furo[2,3-d]pyrimidin-4-amine is added to a known

volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH

7.4) in a sealed container.

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a

defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

Separation: The undissolved solid is separated from the solution by centrifugation and/or

filtration.

Quantification: The concentration of Furo[2,3-d]pyrimidin-4-amine in the clear supernatant

is determined using a suitable analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.
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pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a

molecule at different physiological pH values, which affects its solubility, permeability, and

target binding.

Methodology: Potentiometric Titration

Solution Preparation: A known concentration of Furo[2,3-d]pyrimidin-4-amine is dissolved

in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low).

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a

strong base (e.g., NaOH).

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH

meter as the titrant is added.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the inflection point of the curve.

LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical

parameter for predicting its membrane permeability and overall ADME properties.

Methodology: Shake-Flask Method

System Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH for

LogD determination) are pre-saturated with each other.

Partitioning: A known amount of Furo[2,3-d]pyrimidin-4-amine is dissolved in one of the

phases (usually the one in which it is more soluble). The two phases are then combined in a

sealed container and shaken vigorously to allow for partitioning of the compound between

the two immiscible liquids.

Equilibration and Separation: The mixture is allowed to stand until the two phases have

completely separated.
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Quantification: The concentration of Furo[2,3-d]pyrimidin-4-amine in each phase is

determined using a suitable analytical technique (e.g., HPLC-UV).

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the

compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Activity and Signaling Pathways
While the biological activity of the parent Furo[2,3-d]pyrimidin-4-amine is not extensively

documented, the furo[2,3-d]pyrimidine scaffold is a cornerstone in the development of

numerous kinase inhibitors. Derivatives of this core structure have been shown to target

several key signaling pathways implicated in cancer and other diseases. The following

diagrams illustrate some of the most relevant pathways modulated by Furo[2,3-d]pyrimidine

derivatives.

Disclaimer:The following signaling pathway diagrams represent pathways known to be inhibited

by various derivatives of Furo[2,3-d]pyrimidine. The specific activity of the unsubstituted

Furo[2,3-d]pyrimidin-4-amine in these pathways has not been definitively established.

PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade

that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a

frequent event in many human cancers. Several Furo[2,3-d]pyrimidine derivatives have been

developed as potent inhibitors of PI3K and/or AKT.
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Caption: PI3K/AKT signaling pathway and points of inhibition by Furo[2,3-d]pyrimidine

derivatives.
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FLT3 Signaling Pathway in Acute Myeloid Leukemia
(AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the

proliferation and survival of hematopoietic progenitor cells. Mutations in FLT3, particularly

internal tandem duplications (ITD), lead to its constitutive activation and are common drivers of

acute myeloid leukemia (AML). Furo[2,3-d]pyrimidine-based compounds have been

investigated as inhibitors of mutant FLT3.
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Caption: Constitutively active FLT3-ITD signaling in AML and its inhibition.

EGFR and VEGFR2 Signaling Pathways
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor

2 (VEGFR2) are key receptor tyrosine kinases involved in tumor growth, angiogenesis, and

metastasis. Dual inhibitors targeting both receptors are a promising strategy in cancer therapy,

and some Furo[2,3-d]pyrimidine derivatives have shown activity against these targets.
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Caption: EGFR and VEGFR2 signaling pathways as targets for Furo[2,3-d]pyrimidine-based

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b060386#physicochemical-properties-of-furo-2-3-d-
pyrimidin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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